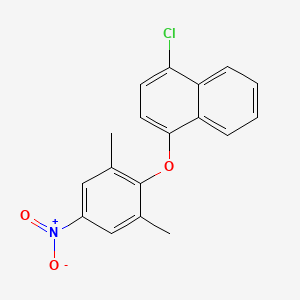
1-Chloro-4-(2,6-dimethyl-4-nitrophenoxy)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-(2,6-dimethyl-4-nitrophenoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a chlorine atom, two methyl groups, and a nitrophenoxy group attached to the naphthalene ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2,6-dimethyl-4-nitrophenoxy)naphthalene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 2,6-dimethylphenol to produce 2,6-dimethyl-4-nitrophenol. This intermediate is then reacted with 1-chloronaphthalene under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as aluminum chloride, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1-Chloro-4-(2,6-dimethyl-4-nitrophenoxy)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-Chloro-4-(2,6-dimethyl-4-aminophenoxy)naphthalene.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydroxide or potassium tert-butoxide, and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can result in the formation of various substituted naphthalene derivatives.
科学的研究の応用
1-Chloro-4-(2,6-dimethyl-4-nitrophenoxy)naphthalene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized naphthalene derivatives.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s derivatives are investigated for their potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: In industrial applications, the compound is used in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-Chloro-4-(2,6-dimethyl-4-nitrophenoxy)naphthalene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution also allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function.
類似化合物との比較
Similar Compounds
1-Chloro-4-(2,6-dimethylphenoxy)naphthalene: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-Chloro-4-(4-nitrophenoxy)naphthalene: Lacks the methyl groups, which can affect its steric and electronic properties.
1-Bromo-4-(2,6-dimethyl-4-nitrophenoxy)naphthalene: Substitution of chlorine with bromine can lead to differences in reactivity and interaction with biological targets.
Uniqueness
1-Chloro-4-(2,6-dimethyl-4-nitrophenoxy)naphthalene is unique due to the presence of both the nitro group and the dimethyl groups, which confer specific chemical and biological properties
特性
CAS番号 |
90040-34-9 |
|---|---|
分子式 |
C18H14ClNO3 |
分子量 |
327.8 g/mol |
IUPAC名 |
1-chloro-4-(2,6-dimethyl-4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C18H14ClNO3/c1-11-9-13(20(21)22)10-12(2)18(11)23-17-8-7-16(19)14-5-3-4-6-15(14)17/h3-10H,1-2H3 |
InChIキー |
JSRVQLFAYPUINX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OC2=CC=C(C3=CC=CC=C32)Cl)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



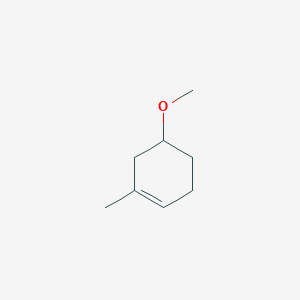
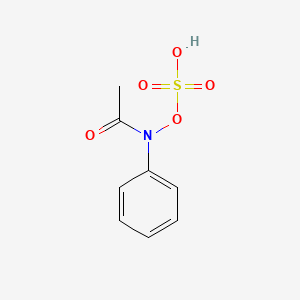
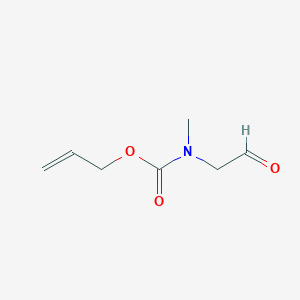


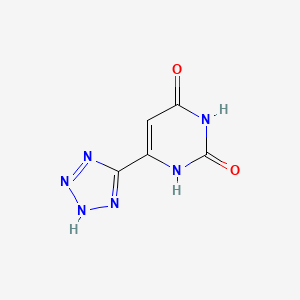
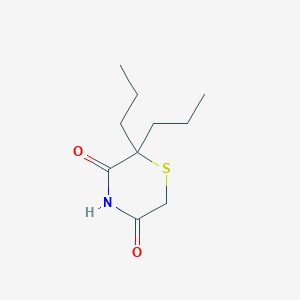

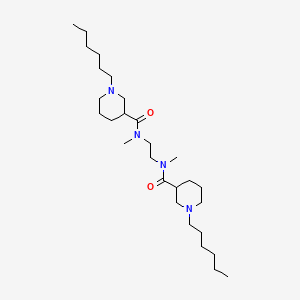
![2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol](/img/structure/B14368357.png)


![4-[(2-Phenylethyl)amino]butanamide](/img/structure/B14368389.png)
